Methyl difluoro(3-methoxyphenyl)acetate
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Overview
Description
Methyl difluoro(3-methoxyphenyl)acetate is an organic compound characterized by the presence of a difluoromethyl group attached to a 3-methoxyphenyl ring, with an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl difluoro(3-methoxyphenyl)acetate typically involves the esterification of difluoroacetic acid with 3-methoxyphenol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl difluoro(3-methoxyphenyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Formation of difluoro(3-methoxyphenyl)acetic acid.
Reduction: Formation of difluoro(3-methoxyphenyl)methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl difluoro(3-methoxyphenyl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the development of agrochemicals, such as herbicides and insecticides, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of methyl difluoro(3-methoxyphenyl)acetate involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes by interacting with key proteins or nucleic acids. The difluoromethyl group can enhance the compound’s stability and bioavailability, making it a valuable moiety in drug design.
Comparison with Similar Compounds
Methyl difluoro(4-methoxyphenyl)acetate: Similar structure but with the methoxy group at the 4-position.
Methyl difluoro(3-chlorophenyl)acetate: Contains a chlorine atom instead of a methoxy group.
Methyl difluoro(3-hydroxyphenyl)acetate: Features a hydroxyl group instead of a methoxy group.
Uniqueness: Methyl difluoro(3-methoxyphenyl)acetate is unique due to the presence of both the difluoromethyl and methoxy groups, which confer distinct chemical and physical properties. These functional groups can influence the compound’s reactivity, stability, and interactions with biological targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C10H10F2O3 |
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Molecular Weight |
216.18 g/mol |
IUPAC Name |
methyl 2,2-difluoro-2-(3-methoxyphenyl)acetate |
InChI |
InChI=1S/C10H10F2O3/c1-14-8-5-3-4-7(6-8)10(11,12)9(13)15-2/h3-6H,1-2H3 |
InChI Key |
QNTPYHXAVZOVCV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(C(=O)OC)(F)F |
Origin of Product |
United States |
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